

Crebtide as a PKA Substrate: A Technical Guide

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Compound of Interest

Compound Name:	Crebtide
CAS No.:	149155-45-3
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Crebtide**, a synthetic peptide widely utilized as a specific and efficient substrate for Protein Kinase A (PKA). This document details the molecular characteristics of **Crebtide**, its kinetic parameters in relation to PKA, relevant signaling pathways, and detailed experimental protocols for its use in kinase activity assays.

Introduction to Crebtide

Crebtide is a synthetic 13-amino acid peptide that serves as a substrate for several protein kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its sequence is derived from the phosphorylation site of the cAMP response element-binding protein (CREB), a key transcription factor involved in numerous cellular processes.[2][3] The high affinity and specificity of **Crebtide** for PKA make it an invaluable tool for studying PKA activity, screening for inhibitors, and investigating cellular signaling pathways.

Molecular Characteristics:

- Amino Acid Sequence: H-Lys-Arg-Arg-Glu-Ile-Leu-Ser-Arg-Arg-Pro-Ser-Tyr-Arg-OH (KRREILSRPSYR)[1][2][4]
- Phosphorylation Site: The primary site of phosphorylation by PKA is the Serine residue corresponding to Ser-133 in the full-length CREB protein.[2][5][6]
- Molecular Weight: Approximately 1699.01 g/mol [2][7][8]

Quantitative Data: Crebtide-PKA Interaction

The efficiency of **Crebtide** as a PKA substrate is characterized by its kinetic parameters, which demonstrate a significantly higher affinity compared to other commonly used synthetic substrates like Kemptide.

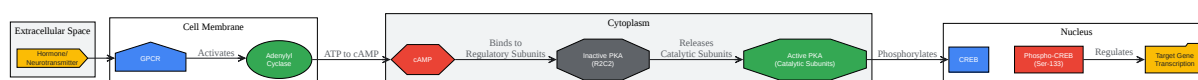
Parameter	Value	Kinase	Notes
Km (Michaelis constant)	3.9 μM	PKA (cAK)	This is approximately 10-fold lower than that of Kemptide ($K_m=39 \mu\text{M}$), indicating a higher affinity of Crebtide for PKA.[1][3][9][10]
Vmax (Maximum velocity)	12.4 $\mu\text{mol}/(\text{min}\cdot\text{mg})$	PKA (cAK)	This value is higher than that of Kemptide (9.8 $\mu\text{mol}/(\text{min}\cdot\text{mg})$). [1][9][10]
Km (Michaelis constant)	2.9 μM	cGMP-dependent protein kinase (cGK)	
Vmax (Maximum velocity)	3.2 $\mu\text{mol}/(\text{min}\cdot\text{mg})$	cGMP-dependent protein kinase (cGK)	Phosphorylation by cGK is significantly slower compared to PKA.[1][9]

Signaling Pathways Involving PKA and CREB

PKA is a central enzyme in signal transduction pathways that regulate a multitude of cellular functions, including metabolism, gene expression, and memory formation.[11] The activation of PKA and subsequent phosphorylation of CREB is a critical downstream event in many of these pathways.

The Canonical PKA Signaling Pathway

Extracellular signals, such as hormones and neurotransmitters, bind to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase.[12][13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[12][13] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[12][14] These active catalytic subunits can then phosphorylate various downstream targets, including CREB.[11]



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Caption: Canonical PKA signaling pathway leading to CREB phosphorylation.

Downstream Effects of CREB Phosphorylation

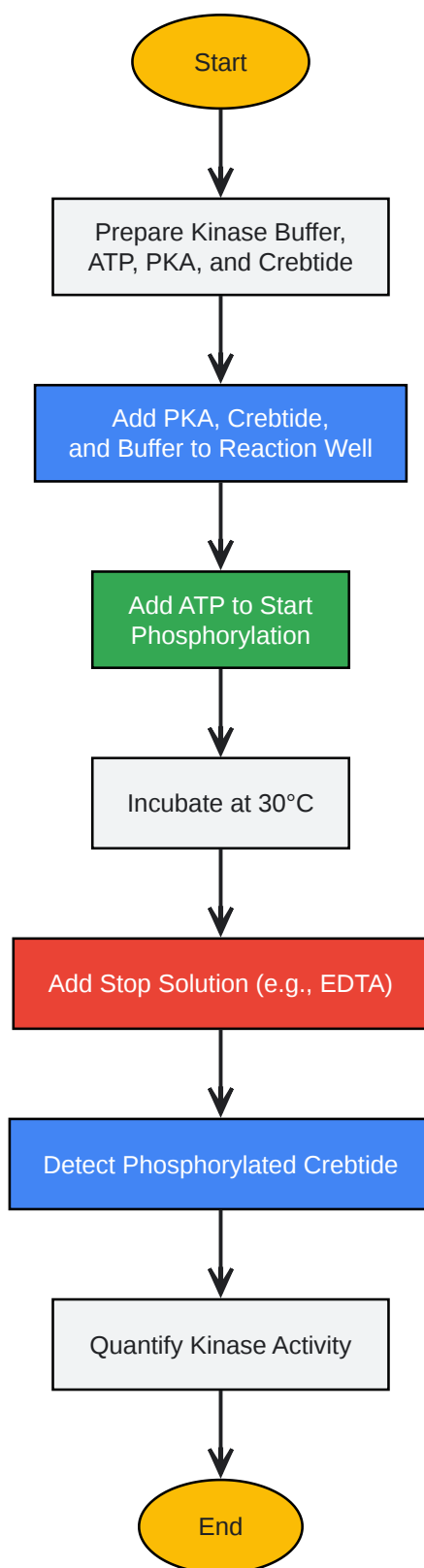
Once phosphorylated by PKA at Ser-133, CREB undergoes a conformational change that allows it to recruit co-activators, such as CREB-binding protein (CBP).[15] This transcriptional complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[15][16] This process is fundamental to long-term changes in cellular function, including synaptic plasticity and memory formation.[6][17]

Experimental Protocols

The following protocols provide a framework for conducting PKA activity assays using **Crebtide** as a substrate. These can be adapted for various formats, including colorimetric, fluorescent, and radiometric detection.

General PKA Kinase Assay Workflow

This workflow outlines the fundamental steps for measuring PKA activity.



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Caption: General workflow for a PKA kinase activity assay using **Crebtide**.

Detailed Protocol for a Non-Radioactive PKA Activity Assay

This protocol is a synthesized example based on common components of commercially available kits and published methods.[18][19][20]

Materials:

- PKA catalytic subunit (purified)
- **Crebtide** peptide
- ATP solution
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[18]
- Stop Solution (e.g., 40 mM EDTA in 1X Detection Buffer)[18]
- Detection Reagents (e.g., anti-phospho-CREB antibody, secondary antibody-HRP conjugate, TMB substrate for colorimetric detection, or fluorescently labeled antibody/substrate for fluorescence-based detection)[19][20]
- Microtiter plates (e.g., 96-well or 384-well)[18][19]
- Plate reader (colorimetric or fluorescence)

Procedure:

- Reagent Preparation:
 - Prepare the Kinase Assay Buffer.
 - Dilute the PKA enzyme to the desired concentration (e.g., 20 pM) in Kinase Assay Buffer. [18] Keep on ice.
 - Prepare a stock solution of **Crebtide** and dilute it to the working concentration (e.g., 200 nM) in Kinase Assay Buffer.[18]

- Prepare a stock solution of ATP and dilute it to the desired concentration (e.g., 10 μ M to 1 mM) in Kinase Assay Buffer.[18]
- Assay Reaction:
 - To each well of the microtiter plate, add the following in order:
 - 25 μ L of Kinase Assay Buffer
 - 5 μ L of diluted PKA enzyme solution
 - 10 μ L of diluted **Crebtide** solution
 - Mix gently by tapping the plate.
- Initiation and Incubation:
 - Initiate the kinase reaction by adding 10 μ L of the diluted ATP solution to each well.
 - Incubate the plate for 60-90 minutes at 30°C.[19][20]
- Stopping the Reaction:
 - Terminate the reaction by adding 10 μ L of Stop Solution to each well.
- Detection of Phosphorylated **Crebtide** (Example for Colorimetric ELISA-based detection):
 - Add 50 μ L of the anti-phospho-CREB (Ser133) antibody to each well.
 - Incubate for 60 minutes at room temperature.[19]
 - Wash the wells four times with 100 μ L of 1X Wash Buffer.[19]
 - Add 50 μ L of a diluted HRP-conjugated secondary antibody to each well.
 - Incubate for 30 minutes at room temperature.[19]
 - Wash the wells four times with 100 μ L of 1X Wash Buffer.[19]

- Add 100 μL of TMB substrate to each well and incubate until a blue color develops.[20]
- Stop the color development by adding 50 μL of Stop Solution (e.g., 1 M H_2SO_4). The color will change to yellow.[20]
- Data Analysis:
 - Read the absorbance at 450 nm using a microplate reader.[19][20]
 - The intensity of the color is proportional to the amount of phosphorylated **Crebtide**, and thus to the PKA activity.
 - A standard curve can be generated using a known amount of phosphorylated **Crebtide** to quantify the results.

Conclusion

Crebtide's high affinity and specificity for PKA make it an essential tool for researchers in cell biology, pharmacology, and drug discovery. Its well-characterized kinetic parameters and its central role in the PKA-CREB signaling pathway provide a robust system for studying kinase activity and its modulation. The provided protocols and pathway diagrams serve as a valuable resource for designing and executing experiments involving **Crebtide** as a PKA substrate.

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